2-azido-N-(2,4-dimethoxyphenyl)acetamide
CAS No.: 1093981-76-0
Cat. No.: VC7102760
Molecular Formula: C10H12N4O3
Molecular Weight: 236.231
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093981-76-0 |
|---|---|
| Molecular Formula | C10H12N4O3 |
| Molecular Weight | 236.231 |
| IUPAC Name | 2-azido-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C10H12N4O3/c1-16-7-3-4-8(9(5-7)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |
| Standard InChI Key | UVABHEWIXTXDDS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])OC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
2-Azido-N-(2,4-dimethoxyphenyl)acetamide is systematically named according to IUPAC guidelines as 2-azido-N-(2,4-dimethoxyphenyl)acetamide. Its structural identity is confirmed through spectroscopic and crystallographic techniques, though detailed crystallographic data for this specific derivative remain unpublished. Related analogs, such as 2-azido-N-(4-methylphenyl)acetamide, exhibit monoclinic crystal systems with hydrogen-bonded zigzag chains, suggesting potential similarities in packing arrangements .
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 1093981-76-0 |
| Molecular Formula | C₁₀H₁₂N₄O₃ |
| Molecular Weight | 236.23 g/mol |
| IUPAC Name | 2-azido-N-(2,4-dimethoxyphenyl)acetamide |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])OC |
| InChIKey | UVABHEWIXTXDDS-UHFFFAOYSA-N |
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The azide group (-N₃) confers significant reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and Staudinger reactions. The methoxy groups at the 2- and 4-positions of the phenyl ring enhance electron density, influencing both solubility and reactivity in electrophilic substitution reactions .
Synthesis and Preparation
Synthetic Methodology
The compound is synthesized via nucleophilic substitution of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide with sodium azide (NaN₃). The reaction typically proceeds in a mixed ethanol-water solvent system under reflux conditions (80°C) for 24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the product precipitates upon cooling and is purified via recrystallization from ethanol .
Reactivity and Functional Group Transformations
Azide-Specific Reactions
The azide group undergoes three primary transformations:
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Reduction to Amines: Catalytic hydrogenation (H₂/Pd-C) or Staudinger reactions (e.g., with triphenylphosphine) convert the azide to a primary amine, a pivotal step in peptide coupling and polymer chemistry.
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Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles, widely used in bioconjugation and materials science.
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Thermal Decomposition: Controlled heating generates nitrenes, reactive intermediates employed in C–H amination reactions .
Methoxy Group Reactivity
The electron-rich aryl ring participates in electrophilic substitutions, such as nitration or sulfonation, though these reactions are less explored for this compound. Protecting group strategies (e.g., demethylation under acidic conditions) may further diversify its utility.
Applications in Scientific Research
Medicinal Chemistry
As a precursor to triazoles and tetrazoles, this compound facilitates the synthesis of bioactive molecules. For example, triazole derivatives exhibit antimicrobial and anticancer activities, with structure-activity relationships (SAR) guided by methoxy substitution patterns .
Materials Science
In polymer chemistry, the azide-alkyne "click" reaction enables the construction of dendrimers and hydrogels with tailored mechanical properties. A 2022 study demonstrated its use in crosslinking poly(ethylene glycol) (PEG) networks for drug delivery systems.
Table 3: Representative Applications
| Application | Derivative Synthesized | Key Finding |
|---|---|---|
| Antimicrobial Agents | 1,2,3-Triazole analogs | MIC = 8 µg/mL vs. S. aureus |
| Fluorescent Probes | Tetrazole-BODIPY conjugates | λₑₓ/λₑₘ = 500/520 nm |
| Polymer Crosslinkers | PEG-azide hydrogels | Swelling ratio = 95% |
Comparative Analysis with Structural Analogs
Comparing 2-azido-N-(2,4-dimethoxyphenyl)acetamide to its 4-methylphenyl counterpart (CAS 116433-49-9) reveals:
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Molecular Weight: Higher in the dimethoxy derivative (236.23 vs. 190.20 g/mol) due to additional oxygen atoms.
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Solubility: Enhanced solubility in polar solvents for the dimethoxy variant, attributed to hydrogen-bonding capacity.
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Reactivity: Similar azide reactivity, but methoxy groups enable regioselective electrophilic substitutions absent in the methyl derivative .
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